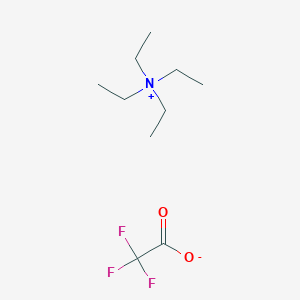

Tetraethylammonium trifluoroacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetraethylazanium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.C2HF3O2/c1-5-9(6-2,7-3)8-4;3-2(4,5)1(6)7/h5-8H2,1-4H3;(H,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOOKGHQWGEWCB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583682 | |

| Record name | N,N,N-Triethylethanaminium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30093-29-9 | |

| Record name | Ethanaminium, N,N,N-triethyl-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30093-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N-Triethylethanaminium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetraethylammonium Trifluoroacetate for Ionic Liquid Applications

This guide provides a comprehensive overview of the synthesis of tetraethylammonium trifluoroacetate, a promising ionic liquid. Intended for researchers, scientists, and professionals in drug development, this document delves into the chemical principles, practical methodologies, and critical safety considerations for the successful preparation of this compound.

Introduction: The Significance of this compound

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature.[1][2] Their unique properties, including low vapor pressure, high thermal stability, and tunable solvency, make them highly attractive for a wide range of applications, from synthesis and catalysis to materials science and electrochemistry.[1] this compound ([TEA][TFA]) is a quaternary ammonium-based ionic liquid that has garnered interest due to the specific characteristics imparted by its constituent ions. The tetraethylammonium cation provides stability, while the trifluoroacetate anion, derived from the strong trifluoroacetic acid, influences its physicochemical properties and potential applications.[3]

Synthetic Routes: A Tale of Two Methodologies

The synthesis of this compound can be approached through several methods. The choice of a particular route is often dictated by the desired purity, scale of the reaction, and available starting materials. This guide will focus on two prevalent and reliable methods: direct neutralization and ion exchange.

Direct Neutralization: A Stoichiometric Approach

The most straightforward method for synthesizing [TEA][TFA] is the direct neutralization of tetraethylammonium hydroxide with trifluoroacetic acid. This acid-base reaction is typically performed in a suitable solvent, such as water or a lower alcohol, and relies on the precise stoichiometric addition of the acid to the base.

The underlying principle is the proton transfer from the strong acid (TFA) to the strong base (tetraethylammonium hydroxide), forming the salt and water. The reaction is highly exothermic and requires careful control of the temperature to prevent side reactions and ensure safety. The purity of the final product is heavily dependent on the purity of the starting materials and the accuracy of the stoichiometry.

Ion Exchange: A Purification-Centric Method

An alternative and often preferred method for obtaining high-purity [TEA][TFA] is through ion exchange chromatography.[4][5][6][7] This technique is particularly useful when starting from a different tetraethylammonium salt, such as tetraethylammonium bromide or chloride. The process involves passing a solution of the starting salt through an ion exchange resin that has been pre-loaded with the trifluoroacetate anion.

The resin selectively retains the original anion (e.g., bromide) and releases the trifluoroacetate anion into the solution, which then pairs with the tetraethylammonium cation. This method is advantageous for removing unwanted ionic impurities and can yield a product of exceptional purity.[4][5]

Experimental Protocol: Synthesis via Direct Neutralization

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the direct neutralization route.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| Tetraethylammonium hydroxide (40% in water) | Reagent | Sigma-Aldrich | Store in a tightly sealed container. |

| Trifluoroacetic acid | ≥99% | Sigma-Aldrich | Highly corrosive; handle with extreme care.[8][9][10][11][12] |

| Deionized water | High purity | - | |

| Magnetic stirrer and stir bar | - | - | |

| Ice bath | - | - | For temperature control. |

| pH meter or pH indicator strips | - | - | To monitor the neutralization. |

| Round-bottom flask | - | - | |

| Addition funnel | - | - | |

| Rotary evaporator | - | - | For solvent removal. |

Step-by-Step Procedure

-

Preparation: In a well-ventilated fume hood, place a 250 mL round-bottom flask containing a magnetic stir bar in an ice bath on a magnetic stirrer.

-

Charging the Reactor: Carefully measure and add 50.0 g of 40% tetraethylammonium hydroxide solution to the flask.

-

Acid Addition: Slowly add trifluoroacetic acid dropwise from an addition funnel to the stirred tetraethylammonium hydroxide solution. Monitor the temperature of the reaction mixture and maintain it below 25 °C.

-

Neutralization Monitoring: Periodically check the pH of the reaction mixture. Continue adding trifluoroacetic acid until the pH is neutral (pH ≈ 7).

-

Solvent Removal: Once neutralization is complete, remove the ice bath. The resulting solution is an aqueous solution of this compound. To obtain the pure ionic liquid, the water must be removed. This is best achieved using a rotary evaporator under reduced pressure.

-

Drying: For applications requiring an anhydrous ionic liquid, further drying under high vacuum may be necessary.

Safety Precautions

-

Trifluoroacetic acid (TFA) is extremely corrosive and can cause severe burns.[8][9][10][11][12] Always handle TFA in a fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and acid-resistant gloves.[8][9][10][11]

-

The neutralization reaction is exothermic. Proper temperature control is crucial to prevent boiling and splashing of the corrosive reaction mixture.

-

Tetraethylammonium hydroxide is a strong base and should be handled with care.

-

Ensure all glassware is clean and dry before use.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via direct neutralization.

Caption: Workflow for the synthesis of this compound.

Characterization and Properties

The successful synthesis of this compound should be confirmed through various analytical techniques.

| Property | Value/Technique | Reference |

| Molecular Formula | C10H20F3NO2 | [13] |

| Molecular Weight | 243.27 g/mol | [13] |

| Appearance | Solid | |

| Melting Point | 74-76 °C | [14][15] |

| CAS Number | 30093-29-9 | [13][14][15] |

| Purity (Typical) | >98% | |

| Characterization | NMR (¹H, ¹⁹F, ¹³C), FT-IR, Elemental Analysis |

Conclusion

The synthesis of this compound, a valuable ionic liquid, can be reliably achieved through direct neutralization or ion exchange methods. The direct neutralization protocol detailed in this guide offers a straightforward and scalable approach. Adherence to strict safety protocols, particularly when handling trifluoroacetic acid, is paramount. The resulting ionic liquid holds significant potential for various applications, driven by its unique combination of a stable quaternary ammonium cation and a functionalized trifluoroacetate anion.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Ionic Liquids: Surface Forces and Tribological Properties – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 6. Elimination and exchange of trifluoroacetate counter‐ion from cationic peptides: a critical evaluation of different approaches | Semantic Scholar [semanticscholar.org]

- 7. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ehs.washington.edu [ehs.washington.edu]

- 9. nj.gov [nj.gov]

- 10. americanbio.com [americanbio.com]

- 11. amherst.edu [amherst.edu]

- 12. merckmillipore.com [merckmillipore.com]

- 13. This compound | C10H20F3NO2 | CID 16212720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | 30093-29-9 [chemicalbook.com]

- 15. This compound | 30093-29-9 [amp.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties and Crystal Structure Determination of Tetraethylammonium Trifluoroacetate

A Note to the Researcher: As of the latest literature review, a definitive, publicly available crystal structure for tetraethylammonium trifluoroacetate has not been reported in crystallographic databases. This guide, therefore, serves a dual purpose. Firstly, it consolidates the known physicochemical properties of the compound. Secondly, and more critically, it provides a comprehensive, field-proven methodological framework for researchers to synthesize, crystallize, and ultimately determine the crystal structure of this compound. This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to pioneer this structural elucidation.

Introduction: The Significance of this compound

This compound is an organic salt comprising the tetraethylammonium cation and the trifluoroacetate anion. The tetraethylammonium cation is a quaternary ammonium compound widely used in electrochemical studies and as a pharmacological agent, primarily as a blocker of potassium channels. The trifluoroacetate anion is a common counter-ion in organic and peptide synthesis, valued for its stability and the acidic strength of its parent acid, trifluoroacetic acid (TFA)[1]. The combination of these two ions results in a salt with potential applications in various fields, including as an electrolyte, a phase-transfer catalyst, or a specialty solvent. A thorough understanding of its solid-state properties, particularly its crystal structure, is paramount for its rational application and for controlling its physical properties such as solubility, stability, and hygroscopicity.

Known Physicochemical Properties

While the complete crystal structure is yet to be elucidated, several key physical and chemical properties of this compound have been documented. These properties provide a baseline for handling and further characterization of the compound.

| Property | Value | Source |

| Molecular Formula | C10H20F3NO2 | [2][3] |

| Molecular Weight | 243.27 g/mol | [2][3] |

| Appearance | Solid | [3][4] |

| Melting Point | 74-76 °C | |

| Purity | ≥98% | [3][4] |

| Storage | Inert atmosphere, room temperature | [3][4] |

Safety Information: this compound is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage[2]. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction. The causality behind this choice of reaction is its high yield and the ease of purification of the resulting salt.

Reagents and Materials

-

Tetraethylammonium hydroxide (aqueous solution, e.g., 20 wt. %)

-

Trifluoroacetic acid (≥99%)

-

Deionized water

-

Methanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Crystallizing dish

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place a known molar amount of tetraethylammonium hydroxide solution. Cool the flask in an ice bath to manage the exothermic nature of the neutralization reaction.

-

Neutralization: Slowly add an equimolar amount of trifluoroacetic acid to the stirred tetraethylammonium hydroxide solution using a dropping funnel. Monitor the pH of the solution continuously. The target pH is approximately 7. The slow addition is crucial to prevent excessive heat generation, which could lead to the decomposition of the product.

-

Solvent Removal: Once the neutralization is complete, remove the water using a rotary evaporator. The bath temperature should be kept below 50 °C to avoid decomposition of the product.

-

Initial Purification: The resulting crude solid can be dissolved in a minimal amount of methanol and then precipitated by the addition of diethyl ether. This step helps to remove any unreacted starting materials or byproducts that have different solubilities.

-

Drying: The precipitated white solid is collected by filtration and dried under vacuum to remove residual solvents.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Crystal Growth for Single-Crystal X-ray Diffraction

The cornerstone of determining a crystal structure is the growth of high-quality single crystals. The choice of crystallization method is critical and often requires empirical screening of various solvents and conditions.

Solvent Selection

The ideal solvent for crystallization should dissolve the compound to a moderate extent at a higher temperature and to a lesser extent at a lower temperature. Based on the polar nature of this compound, suitable solvents for screening would include:

-

Alcohols (e.g., methanol, ethanol, isopropanol)

-

Acetonitrile

-

Acetone

-

Mixtures of the above with less polar solvents (e.g., dichloromethane, diethyl ether, hexane) to induce precipitation.

Crystallization Techniques

Several techniques can be employed to grow single crystals. The choice depends on the solubility and stability of the compound.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration, leading to the formation of crystals. This method is simple and effective for many organic salts.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower in a refrigerator or freezer. The decrease in solubility upon cooling promotes crystallization.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This is a very controlled method that often yields high-quality crystals.

-

Liquid-Liquid Diffusion: A concentrated solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two liquids as they slowly mix.

Diagram of the Crystal Growth Workflow:

Caption: General workflow for growing single crystals.

Single-Crystal X-ray Diffraction: The Path to the Crystal Structure

Once a suitable single crystal is obtained, single-crystal X-ray diffraction is the definitive technique to determine its three-dimensional atomic arrangement.

Experimental Protocol

-

Crystal Selection and Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, with well-defined faces and no visible cracks) is selected under a microscope. It is then mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

-

Data Collection: The mounted crystal is placed on a diffractometer. A preliminary screening is performed to determine the unit cell parameters and the crystal system. Following this, a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

-

Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its chemical and geometric reasonableness. The final structural information is typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Expected Structural Features of this compound

Based on the known structures of other tetraethylammonium salts and the properties of the trifluoroacetate anion, we can hypothesize some of the expected features of the crystal structure of this compound.

-

Ionic Packing: The crystal will be composed of discrete tetraethylammonium cations and trifluoroacetate anions packed in a three-dimensional lattice. The packing will be governed by electrostatic interactions between the positively charged nitrogen atom of the cation and the negatively charged carboxylate group of the anion.

-

Cation Conformation: The tetraethylammonium cation is expected to adopt a conformation with approximately tetrahedral symmetry around the central nitrogen atom. The ethyl groups may exhibit some degree of conformational disorder.

-

Anion Geometry: The trifluoroacetate anion has a carboxylate group and a trifluoromethyl group. The C-F bond lengths are expected to be in the range of 1.32-1.34 Å, and the C-O bond lengths of the carboxylate group will be intermediate between a single and a double bond, indicating charge delocalization.

-

Intermolecular Interactions: Besides the primary ionic interactions, weaker C-H···O and C-H···F hydrogen bonds are likely to play a role in the overall crystal packing.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive roadmap for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The consolidation of its known physical properties and the detailed experimental protocols are intended to facilitate further research into this interesting organic salt. The determination of its crystal structure will be a valuable contribution to the fields of crystal engineering, materials science, and pharmacology, enabling a deeper understanding of its structure-property relationships and paving the way for its tailored applications.

References

tetraethylammonium trifluoroacetate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Tetraethylammonium Trifluoroacetate in Organic Solvents

Foreword: Understanding the Quintessential Role of Solubility

In the landscape of modern chemical research, from advanced drug development to the synthesis of novel materials, the choice of solvent is not merely a matter of convenience but a critical parameter that dictates reaction kinetics, product purity, and process scalability. This compound (C₁₀H₂₀F₃NO₂, CAS: 30093-29-9), an ionic liquid and quaternary ammonium salt, is a compound of increasing interest.[1] Its utility as an electrolyte, a phase-transfer catalyst, and a reagent in organic synthesis is intrinsically linked to its solubility profile.[2][3] This guide provides a comprehensive, field-proven perspective on the solubility of this compound in common organic solvents, grounded in fundamental physicochemical principles and validated experimental methodologies.

Physicochemical Foundations of Solubility

The solubility of an ionic compound like this compound is a nuanced interplay between the solute's intrinsic properties and the characteristics of the solvent. To predict and understand its behavior, we must first dissect the constituent ions: the Tetraethylammonium (TEA) cation and the Trifluoroacetate (TFA) anion.

-

The Tetraethylammonium ([N(C₂H₅)₄]⁺) Cation: The TEA cation is a symmetric quaternary ammonium ion.[2][4] The four ethyl groups provide a degree of lipophilicity, or affinity for organic environments. However, it is less lipophilic than its longer-chain analogue, tetrabutylammonium, making its salts generally more crystalline and possessing different solubility profiles.[2] The positive charge is sterically shielded by the ethyl groups, influencing how it interacts with solvent dipoles.[5]

-

The Trifluoroacetate (CF₃COO⁻) Anion: The TFA anion is the conjugate base of trifluoroacetic acid, a very strong acid (pKa ≈ 0.23).[6][7] The high electronegativity of the three fluorine atoms creates a strong inductive effect, pulling electron density away from the carboxylate group and stabilizing the negative charge.[6][7] This charge delocalization and the potential for hydrogen bonding with the oxygen atoms make it highly polar.[8]

The principle of "like dissolves like" is the cornerstone of solubility.[9] Therefore, the solubility of this compound will be highest in solvents that can effectively solvate both the moderately lipophilic cation and the highly polar anion.

Factors Influencing Solubility

The following diagram illustrates the key relationships between solvent properties and the resulting solubility of an ionic salt.

Caption: Key solvent properties and their influence on solute-solvent interactions, which in turn dictate solubility.

Solubility Profile of this compound

While extensive quantitative solubility data for this compound is not widely published, a qualitative and semi-quantitative profile can be constructed based on fundamental principles, analogous compounds, and its use in various chemical applications.

| Solvent | Formula | Type | Predicted Solubility | Rationale & Supporting Evidence |

| High Polarity Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High | Excellent solvent for ionic salts due to its large dipole moment, effectively solvating both cations and anions.[10] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High | Similar to DMSO, its high polarity promotes the dissolution of ionic species.[10] |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Moderate to High | Commonly used as a solvent for electrolytes in non-aqueous electrochemistry, indicating good solubility for salts like TEA-TFA.[10] |

| Methanol (MeOH) | CH₃OH | Polar Protic | Moderate to High | Can form hydrogen bonds with the trifluoroacetate anion and engage in ion-dipole interactions.[6][11] |

| Water | H₂O | Polar Protic | High | Trifluoroacetic acid and its salts are highly soluble in water.[6][12] The TEA cation is also water-soluble.[13] |

| Moderate Polarity Solvents | ||||

| Acetone | C₃H₆O | Polar Aprotic | Moderate | Possesses a significant dipole moment capable of solvating ions, though less effective than DMSO or DMF.[10] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Low to Moderate | Often used in organic synthesis; may dissolve moderate amounts, aided by the lipophilicity of the TEA cation.[10] |

| Chloroform | CHCl₃ | Polar Aprotic | Low to Moderate | General literature suggests TEA salts can be soluble in chloroform.[3] Trifluoroacetic acid is also soluble in chloroform.[12] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Low | Lower polarity and dielectric constant compared to other polar aprotics, limiting its ability to dissolve ionic salts.[11] |

| Low Polarity / Nonpolar Solvents | ||||

| Toluene | C₇H₈ | Nonpolar | Very Low / Insoluble | Lacks the polarity to overcome the lattice energy of the ionic salt.[10] |

| Hexane | C₆H₁₄ | Nonpolar | Very Low / Insoluble | As a nonpolar alkane, it is a very poor solvent for any ionic or highly polar compound.[11][14] |

A Self-Validating Protocol for Quantitative Solubility Determination

To generate reliable and reproducible quantitative solubility data, a robust experimental protocol is essential. The following gravimetric method is a self-validating system designed for accuracy.

Principle: An excess of the solute is equilibrated with the solvent at a constant temperature to create a saturated solution. A known volume of the clear, saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the remaining solute is determined.

Materials & Equipment:

-

This compound (purity ≥98%)[15]

-

Anhydrous organic solvents of interest

-

Temperature-controlled shaker or incubator

-

Analytical balance (±0.0001 g)

-

Calibrated volumetric flasks and pipettes

-

Centrifuge

-

Syringes and 0.22 µm chemically-resistant syringe filters (e.g., PTFE)

-

Pre-weighed glass vials

-

Vacuum oven or desiccator

Experimental Workflow Diagram

Caption: Step-by-step workflow for the gravimetric determination of solubility.

Step-by-Step Methodology

-

Preparation: To a series of sealed glass vials, add a known volume (e.g., 5.00 mL) of the desired organic solvent. Add an excess of this compound to each vial.

-

Causality: Using a significant excess of solid solute ensures that the solution will reach its saturation point. Sealing the vials prevents solvent evaporation, which would alter the concentration.

-

-

Equilibration: Place the vials in a shaker set to a constant temperature (e.g., 25.0 °C). Agitate the slurries for a prolonged period (24-48 hours).

-

Causality: Dissolution can be a slow process. Extended agitation at a constant temperature is critical to ensure the system reaches thermodynamic equilibrium. A shorter time may result in an undersaturated solution and an erroneously low solubility value.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to let the undissolved solid settle. Then, centrifuge the vials to form a compact pellet.

-

Causality: This step is crucial for cleanly separating the liquid phase (supernatant) from the solid phase without disturbing the equilibrium.

-

-

Filtration: Carefully draw the clear supernatant into a syringe. Attach a 0.22 µm syringe filter and dispense the saturated solution into a clean, dry vial.

-

Causality: Filtration removes any fine, suspended microcrystals that did not pellet during centrifugation, which would otherwise lead to an overestimation of solubility. This is a key step for ensuring trustworthiness.

-

-

Quantification: Using a calibrated pipette, transfer a precise volume (e.g., 2.00 mL) of the filtered saturated solution into a pre-weighed glass vial. Record the exact mass of the empty vial.

-

Solvent Removal & Weighing: Place the vial in a vacuum oven at a moderate temperature (e.g., 50 °C) until the solvent has completely evaporated. Dry the vial to a constant mass, meaning the mass does not change between subsequent weighings after further drying.

-

Causality: Drying to a constant mass is the validation step that confirms all solvent has been removed, ensuring the final mass is solely that of the dissolved solute.

-

-

Calculation:

-

Mass of dissolved solute = (Mass of vial + dried solute) - (Mass of empty vial)

-

Solubility (g / 100 mL) = (Mass of dissolved solute / Volume of aliquot taken) * 100

-

Conclusion for the Practicing Scientist

This compound is a salt defined by the moderate lipophilicity of its cation and the high polarity of its anion. This duality dictates its solubility, favoring polar solvents, particularly aprotic ones like DMSO and DMF, which are adept at solvating both ionic components. Its solubility in polar protic solvents like methanol is also significant, while it remains largely insoluble in nonpolar media like hexane. For applications requiring precise concentrations, the experimental protocol detailed herein provides a reliable and self-validating framework for determining its solubility in any solvent system of interest, empowering researchers to make informed, data-driven decisions in their experimental design.

References

- 1. This compound | C10H20F3NO2 | CID 16212720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetraethylammonium - Wikipedia [en.wikipedia.org]

- 3. Tetraethylammonium [chemeurope.com]

- 4. webqc.org [webqc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. Trifluoroacetate | C2F3O2- | CID 84468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. embibe.com [embibe.com]

- 10. Polarity Index [macro.lsu.edu]

- 11. www1.chem.umn.edu [www1.chem.umn.edu]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Tetraethylammonium | C8H20N+ | CID 5413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. uhplcs.com [uhplcs.com]

- 15. This compound | 30093-29-9 [sigmaaldrich.com]

Spectroscopic Fingerprinting of Tetraethylammonium Trifluoroacetate: A Technical Guide to NMR and IR Characterization

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of tetraethylammonium trifluoroacetate, an ionic compound with diverse applications in chemical synthesis and materials science. We delve into the core principles and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR) and Fourier-Transform Infrared (FTIR) spectra of this target analyte. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for the identification and purity assessment of this compound. The causality behind experimental choices is emphasized, ensuring a deep understanding of the characterization process.

Introduction: The Analytical Imperative for this compound

This compound, [N(CH₂CH₃)₄]⁺[CF₃COO]⁻, is an organic salt composed of a quaternary ammonium cation and a trifluoroacetate anion.[1] Its utility in various chemical processes necessitates unambiguous identification and stringent quality control, for which spectroscopic methods are indispensable. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer a powerful combination of techniques to probe the molecular structure and vibrational modes of the compound, providing a unique "spectroscopic fingerprint."

This guide will systematically explore the theoretical underpinnings and practical application of multinuclear NMR and FTIR for the characterization of this compound. We will present detailed experimental protocols, discuss the interpretation of the resulting spectra, and summarize the expected spectroscopic parameters.

Molecular Structure and Spectroscopic Overview

A fundamental understanding of the molecular structure is paramount for interpreting spectroscopic data. The tetraethylammonium cation possesses a central nitrogen atom bonded to four ethyl groups, resulting in a tetrahedral geometry. The trifluoroacetate anion features a carboxylate group with three highly electronegative fluorine atoms attached to the alpha-carbon.

Diagram: Molecular Structure of this compound

Caption: Molecular structure of the tetraethylammonium cation and the trifluoroacetate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, a multinuclear approach is essential, examining ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms. The tetraethylammonium cation contains two distinct sets of protons: the methylene (-CH₂-) protons and the methyl (-CH₃) protons. These will appear as separate signals in the ¹H NMR spectrum, with their chemical shifts and multiplicities dictated by their connectivity.

Expected Spectrum:

-

Methylene Protons (-CH₂-): These protons are adjacent to the positively charged nitrogen atom, which deshields them, causing them to resonate at a downfield chemical shift, typically around 3.2 ppm. Due to coupling with the adjacent methyl protons, this signal will appear as a quartet.

-

Methyl Protons (-CH₃): These protons are further from the nitrogen and are therefore more shielded, resonating at an upfield chemical shift, typically around 1.2 ppm. They will appear as a triplet due to coupling with the neighboring methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂- | ~ 3.2 | Quartet (q) |

| -CH₃ | ~ 1.2 | Triplet (t) |

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary slightly depending on the solvent used.

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The tetraethylammonium cation has two unique carbon environments: the methylene carbons (-CH₂-) and the methyl carbons (-CH₃). The trifluoroacetate anion also has two distinct carbon atoms: the carboxylate carbon (-COO⁻) and the trifluoromethyl carbon (-CF₃).

Expected Spectrum:

-

Cation Carbons: The methylene carbons, being directly attached to the nitrogen, will be deshielded and appear downfield. The methyl carbons will be more shielded and appear upfield.

-

Anion Carbons: The trifluoromethyl carbon will be significantly affected by the three attached fluorine atoms, appearing as a quartet due to ¹J(C-F) coupling. The carboxylate carbon will also show coupling to the fluorine atoms, but with a smaller coupling constant (²J(C-F)), and will also appear as a quartet.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) |

| -C H₂- | ~ 52 | Singlet |

| -C H₃ | ~ 7 | Singlet |

| -C F₃ | ~ 116 | Quartet (q) |

| -C OO⁻ | ~ 164 | Quartet (q) |

Note: The provided chemical shifts for the trifluoroacetate anion are based on data for trifluoroacetic acid and may vary in the ionic salt.[2]

¹⁹F NMR Spectroscopy

Theoretical Basis: ¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The trifluoroacetate anion contains three equivalent fluorine atoms, which will give rise to a single signal in the ¹⁹F NMR spectrum.

Expected Spectrum: The three fluorine atoms of the trifluoroacetate anion will appear as a singlet. The chemical shift is typically in the range of -74 to -77 ppm relative to CFCl₃.[3]

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -74 to -77 | Singlet (s) |

Experimental Protocol: NMR Spectroscopy

Diagram: NMR Experimental Workflow

Caption: A generalized workflow for an NMR experiment.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆, D₂O, or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[4]

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard pulse sequences.

-

Acquire the ¹³C NMR spectrum. A larger number of scans may be required due to the lower natural abundance of ¹³C.

-

Acquire the ¹⁹F NMR spectrum.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to confirm the structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Theoretical Basis: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. Specific functional groups have characteristic vibrational frequencies, allowing for their identification.

Expected Spectrum: The FTIR spectrum of this compound will be a superposition of the vibrational modes of the tetraethylammonium cation and the trifluoroacetate anion.

-

Tetraethylammonium Cation:

-

C-H stretching vibrations of the methyl and methylene groups will appear in the region of 2800-3000 cm⁻¹.

-

C-H bending vibrations will be observed in the 1300-1500 cm⁻¹ region.

-

C-N stretching vibrations may be present around 1000-1200 cm⁻¹.

-

-

Trifluoroacetate Anion:

-

The asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻) are strong and characteristic, typically appearing around 1680 cm⁻¹ and 1450 cm⁻¹, respectively.

-

Strong C-F stretching vibrations will be present in the 1100-1300 cm⁻¹ region.

-

Table 4: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretching (cation) | 2800 - 3000 |

| C=O asymmetric stretching (anion) | ~ 1680 |

| C-H bending (cation) | 1300 - 1500 |

| C-O symmetric stretching (anion) | ~ 1450 |

| C-F stretching (anion) | 1100 - 1300 |

Experimental Protocol: FTIR Spectroscopy (Solid Sample)

Diagram: FTIR Experimental Workflow (ATR)

Caption: A simplified workflow for solid sample analysis using ATR-FTIR.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[5]

-

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the KBr matrix.

-

Place the prepared sample in the FTIR spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the characteristic absorption bands.

-

Compare the obtained spectrum with reference spectra if available.

-

Conclusion

The combination of multinuclear NMR (¹H, ¹³C, ¹⁹F) and FTIR spectroscopy provides a robust and comprehensive analytical methodology for the characterization of this compound. ¹H and ¹³C NMR confirm the structure of the tetraethylammonium cation, while ¹⁹F and ¹³C NMR are definitive for the trifluoroacetate anion. FTIR spectroscopy provides valuable information about the functional groups present in both the cation and the anion. The detailed protocols and expected spectral data presented in this guide serve as a valuable resource for researchers and scientists in ensuring the identity and purity of this important chemical compound.

References

- 1. This compound | C10H20F3NO2 | CID 16212720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solved The ^1H NMR spectrum of trifluoroacetic acid | Chegg.com [chegg.com]

- 3. Trifluoroacetic acid: Physicochemical property, Uses and NMR challenge_Chemicalbook [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. drawellanalytical.com [drawellanalytical.com]

Thermal Stability of Tetraethylammonium Trifluoroacetate: An In-depth Technical Guide for Electrochemical Applications

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of tetraethylammonium trifluoroacetate ([TEA][TFA]), a quaternary ammonium salt with potential applications as an electrolyte in various electrochemical systems. While direct thermal analysis data for [TEA][TFA] is not extensively available in public literature, this guide synthesizes information from studies on analogous compounds, including tetraethylammonium salts and trifluoroacetate-containing materials, to provide a robust understanding of its expected thermal behavior. We will delve into the fundamental principles of thermal stability, the experimental techniques used for its assessment, the anticipated decomposition mechanisms of the tetraethylammonium cation and the trifluoroacetate anion, and the critical implications of this stability on the performance and safety of electrochemical devices such as batteries and supercapacitors. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are exploring the use of novel electrolytes in energy storage and other electrochemical applications.

Introduction: The Critical Role of Electrolyte Thermal Stability

The advancement of electrochemical energy storage and conversion technologies, including lithium-ion batteries, supercapacitors, and next-generation battery chemistries, is intrinsically linked to the properties of the electrolyte. The electrolyte, a key component facilitating ionic charge transport between the electrodes, dictates the operational window, performance, and, most critically, the safety of these devices. Thermal stability is a paramount parameter for any electrolyte, as electrochemical systems can experience significant temperature fluctuations during operation, arising from both internal resistive heating and external environmental conditions.

An electrolyte's thermal instability can lead to a cascade of detrimental effects, including:

-

Electrolyte Decomposition: This can generate gaseous byproducts, leading to pressure buildup within the cell and potential rupture.

-

Formation of Unstable Solid-Electrolyte Interphase (SEI): The decomposition products can react with the electrode surfaces, forming a resistive and unstable SEI layer that impedes ion transport and accelerates capacity fade.

-

Reduced Ionic Conductivity: Changes in the electrolyte composition due to degradation can lower its ionic conductivity, increasing internal resistance and reducing power output.

-

Safety Hazards: In extreme cases, thermal runaway, a rapid and uncontrolled increase in temperature, can be triggered by exothermic decomposition reactions, leading to fire or explosion.

This compound, a salt composed of the tetraethylammonium ([TEA]⁺) cation and the trifluoroacetate ([TFA]⁻) anion, presents an interesting candidate for electrochemical applications due to the established electrochemical stability of the [TEA]⁺ cation and the unique properties of the [TFA]⁻ anion. This guide will provide a detailed examination of its anticipated thermal stability, offering insights into its suitability for various electrochemical applications.

Assessing Thermal Stability: Key Experimental Techniques

A thorough understanding of a material's thermal stability is achieved through a combination of analytical techniques. The two primary methods employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows for the determination of key thermal events such as desorption, dehydration, and, most importantly, decomposition.

Experimental Protocol: TGA of an Ionic Liquid

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation. The desired temperature program is set, typically a linear heating ramp (e.g., 10 °C/min) from ambient temperature to a final temperature well above the expected decomposition point.

-

Data Acquisition: The instrument continuously monitors and records the sample's mass as the temperature increases.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of decomposition (T_onset) is a critical parameter determined from this curve, representing the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

dot

Caption: Workflow for Thermogravimetric Analysis (TGA) of [TEA][TFA].

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is invaluable for identifying phase transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition processes.

Experimental Protocol: DSC of an Ionic Liquid

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated and the desired temperature program is set. A similar heating rate to the TGA experiment is often used for direct comparison.

-

Data Acquisition: The instrument measures the heat flow to the sample relative to the reference as the temperature is ramped.

-

Data Analysis: The DSC thermogram plots heat flow on the y-axis against temperature on the x-axis. Endothermic events (e.g., melting) appear as peaks pointing down, while exothermic events (e.g., decomposition) appear as peaks pointing up. The melting point (T_m) and the enthalpy of fusion can be determined from the melting peak. Decomposition is often observed as a broad exothermic or endothermic feature at higher temperatures.

Caption: Proposed thermal decomposition pathways for [TEA][TFA].

Decomposition of the Trifluoroacetate ([TFA]⁻) Anion

The thermal stability of the trifluoroacetate anion is influenced by the counter-ion and the surrounding atmosphere. Studies on the thermal decomposition of metal trifluoroacetates have shown that they can decompose to form metal fluorides, carbon monoxide, carbon dioxide, and trifluoroacetyl fluoride. [1]The decomposition of trifluoroacetic acid itself at elevated temperatures proceeds via the elimination of hydrogen fluoride, followed by the formation of difluoromethylene (CF₂).

In the context of [TEA][TFA], the decomposition of the [TFA]⁻ anion is likely to be initiated after the decomposition of the [TEA]⁺ cation. The reactive species generated from the cation's decomposition could then interact with the [TFA]⁻ anion, leading to a complex series of secondary reactions.

Anticipated Thermal Profile of [TEA][TFA]

Based on available data for similar compounds, we can construct an anticipated thermal profile for this compound.

| Property | Anticipated Value/Range | Rationale/Supporting Evidence |

| Melting Point (T_m) | 74-76 °C | Supplier data for this compound. [2] |

| Onset Decomposition Temperature (T_onset) | 200 - 300 °C | Based on the decomposition of other tetraethylammonium salts. For instance, the decomposition of benzyl-triethyl-ammonium tetrafluoroborate begins around 280-350 °C. [3]The trifluoroacetate anion is generally less stable than tetrafluoroborate, which might lead to a slightly lower T_onset. |

| Decomposition Products | Ethene, Triethylamine, Ethyl trifluoroacetate, CO, CO₂, HF, CF₂-containing species | Derived from the expected Hofmann elimination and S_N2 reactions of the [TEA]⁺ cation and subsequent decomposition of the [TFA]⁻ anion and its reaction products. |

Implications for Electrochemical Applications

The thermal stability of an electrolyte is not an isolated property but one that profoundly impacts the overall performance and safety of an electrochemical device.

Operating Temperature Window

The T_onset of decomposition effectively defines the upper limit of the safe operating temperature for an electrochemical cell. For applications requiring high power or operation in elevated ambient temperatures, an electrolyte with a high T_onset is crucial. Based on the anticipated T_onset of 200-300 °C, [TEA][TFA] could be suitable for a range of applications, although this would need to be confirmed by experimental data.

Impact on the Solid-Electrolyte Interphase (SEI)

In batteries, the SEI layer is formed on the anode surface during the initial charging cycles and is critical for stable long-term performance. The composition and stability of the SEI are highly dependent on the electrolyte components. If [TEA][TFA] decomposes at the operating voltage or temperature of the cell, its decomposition products can incorporate into the SEI, potentially leading to:

-

Increased Interfacial Resistance: A thicker, more resistive SEI will hinder Li⁺ ion transport, leading to poor rate capability and energy efficiency.

-

Continuous Electrolyte Consumption: An unstable SEI can continuously break down and reform, consuming the electrolyte and leading to a gradual loss of capacity.

Gas Generation and Safety

As discussed, the decomposition of [TEA][TFA] is expected to produce gaseous products like ethene, CO, and CO₂. The generation of gas within a sealed electrochemical cell can lead to a dangerous buildup of internal pressure, potentially causing the cell to swell, leak, or even rupture. Therefore, understanding the temperature at which gas evolution begins and the volume of gas produced is critical for designing safe and reliable devices.

Material Compatibility

The decomposition products of [TEA][TFA], particularly acidic species like HF that can form from the trifluoroacetate anion, can be corrosive to other cell components, such as the current collectors (aluminum and copper), binder, and separator. This can lead to a loss of electrical contact and overall cell failure.

Conclusion and Future Outlook

This technical guide has provided a detailed, albeit predictive, analysis of the thermal stability of this compound for electrochemical applications. By synthesizing data from analogous compounds, we have outlined the key experimental techniques for its characterization, the likely decomposition mechanisms, and the critical implications for its use in electrochemical devices.

While the anticipated thermal stability of [TEA][TFA] appears promising for certain applications, it is imperative that comprehensive experimental studies are conducted to validate these predictions. Specifically, detailed TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) and DSC studies are required to precisely determine its decomposition temperature, identify the evolved gaseous species, and quantify the thermodynamics of its decomposition.

Further research should also focus on:

-

Electrochemical Stability Window: Determining the voltage range over which [TEA][TFA] is stable is crucial for its application in high-voltage batteries and supercapacitors.

-

Ionic Conductivity and Viscosity: These transport properties are key determinants of an electrolyte's performance and should be characterized over a wide temperature range.

-

Performance in Electrochemical Devices: Ultimately, the viability of [TEA][TFA] as an electrolyte will be determined by its performance in actual battery and supercapacitor cells, including long-term cycling stability and rate capability.

By addressing these research questions, a complete picture of the potential of this compound as a next-generation electrolyte can be established, paving the way for the development of safer, higher-performance energy storage technologies.

References

molecular structure and bonding in tetraethylammonium trifluoroacetate

An In-Depth Technical Guide to the Molecular Structure and Bonding of Tetraethylammonium Trifluoroacetate for Advanced Research Applications

Executive Summary

This compound, an ionic salt comprising the tetraethylammonium cation ([NEt₄]⁺) and the trifluoroacetate anion (CF₃COO⁻), represents a compound of significant interest to researchers in materials science, organic synthesis, and drug development. Its properties are defined by the interplay between a bulky, symmetric quaternary ammonium cation and a highly fluorinated, non-coordinating anion. This guide provides a detailed exploration of the molecular structure, the nature of the inter-ionic bonding, and the key analytical techniques used for its characterization. Furthermore, it outlines a standard synthetic protocol and discusses the compound's relevance and applications, particularly its potential as an ionic liquid and its role in pharmaceutical sciences, thereby offering a comprehensive resource for scientists and industry professionals.

Section 1: Introduction to this compound

This compound (TEATFA) is a quaternary ammonium salt with the chemical formula C₁₀H₂₀F₃NO₂ and a molecular weight of approximately 243.27 g/mol [1][2]. Identified by its CAS Number 30093-29-9, it is composed of two distinct ionic components: the tetraethylammonium cation and the trifluoroacetate anion[1][3]. As a salt with a low melting point (74-76 °C) and negligible vapor pressure, it belongs to the class of materials known as ionic liquids (ILs)[3][4]. These compounds are valued for their high thermal stability, ionic conductivity, and utility as non-volatile solvents in "green" chemistry applications[4][5].

The unique properties of TEATFA make it relevant to a range of advanced applications. The trifluoroacetate anion is a common counter-ion in peptide synthesis and purification, while tetraalkylammonium salts are widely used as phase-transfer catalysts and electrolytes[6][7]. The incorporation of fluorine can also enhance the metabolic stability and bioavailability of pharmaceutical compounds, making TEATFA and related reagents valuable in drug discovery and development[8][9].

Section 2: Molecular Structure and Interionic Interactions

The physicochemical properties of this compound are a direct consequence of the structure and interaction of its constituent ions.

The Tetraethylammonium Cation ([NEt₄]⁺)

The tetraethylammonium cation features a central nitrogen atom covalently bonded to four ethyl groups. This arrangement results in a symmetric, tetrahedral geometry around the nitrogen center[7]. While the formal positive charge resides on the nitrogen, quantum chemical studies on similar quaternary ammonium ions show that the charge is delocalized across the entire cation through the σ-bond framework[10]. The hydrogen atoms of the ethyl groups thus bear a significant partial positive charge, making them available for weak electrostatic interactions. The ethyl groups are conformationally flexible, allowing the cation to adopt various orientations in the crystal lattice to maximize packing efficiency[11].

The Trifluoroacetate Anion (CF₃COO⁻)

The trifluoroacetate anion is the conjugate base of trifluoroacetic acid, a strong organofluorine acid[6][12]. Its structure is characterized by a central carbon atom bonded to a highly electronegative trifluoromethyl (CF₃) group and a carboxylate group (-COO⁻). The negative charge is not localized on a single oxygen atom but is delocalized through resonance across both oxygen atoms, which can be represented as [CF₃CO₂]⁻[12]. This charge delocalization, combined with the electron-withdrawing nature of the CF₃ group, renders the trifluoroacetate anion a poor nucleophile and a weak coordinating agent.

Ionic Bonding and Crystal Packing

The crystal packing is driven by the need to arrange the bulky cations and smaller anions in a manner that maximizes electrostatic attraction and fills space efficiently. Key interactions expected to define the solid-state structure include:

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds likely form between the partially positive hydrogen atoms on the ethyl groups of the cation and the negatively charged oxygen atoms of the trifluoroacetate anion[15].

-

Van der Waals Forces: These forces contribute to the overall lattice energy.

-

Anion-Cation Orientation: The trifluoroacetate anion is expected to orient itself to interact with the "faces" of the tetrahedral cation, where the concentration of partial positive charge on the hydrogen atoms is highest[10]. The relatively large size of the [NEt₄]⁺ cation influences the overall crystal packing and can lead to structural disorder, as seen in other tetraethylammonium salts[11][16].

Caption: Conceptual model of the ion-pair interaction in this compound.

Section 3: Synthesis and Characterization

Verifying the identity and purity of TEATFA is critical for its reliable use in research. This section outlines a common synthetic approach and the primary analytical methods for its characterization.

Synthetic Strategy

The most direct method for synthesizing this compound is through an acid-base neutralization reaction. This approach is highly efficient and yields the desired salt and water as the only byproduct, simplifying purification.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known molar quantity of tetraethylammonium hydroxide (e.g., a 40 wt. % solution in water) in ethanol to facilitate mixing.

-

Acid Addition: Cool the flask in an ice bath to manage the exothermic reaction. Slowly add one molar equivalent of trifluoroacetic acid (TFA) dropwise to the stirred solution.

-

Causality: The slow, cooled addition of the strong acid (TFA) to the base prevents excessive heat generation, ensuring a controlled reaction and minimizing potential side reactions or solvent boiling.

-

-

Reaction Monitoring: Monitor the pH of the solution using pH indicator strips. Continue adding TFA until the solution is neutral (pH ≈ 7).

-

Solvent Removal: Remove the ethanol and water solvent under reduced pressure using a rotary evaporator. This will yield the crude solid product.

-

Purification: Purify the crude TEATFA by recrystallization from a suitable solvent system, such as an ethanol/ether mixture. Dissolve the solid in a minimal amount of hot ethanol and add ether until turbidity is observed. Allow the solution to cool slowly to form pure crystals.

-

Drying: Collect the crystals by vacuum filtration and dry them under a high vacuum to remove any residual solvent. Store the final product in a desiccator over a drying agent, as tetraethylammonium salts can be hygroscopic[13].

Caption: General workflow for the synthesis and purification of TEATFA.

Spectroscopic Analysis for Structural Verification

Spectroscopic methods provide definitive confirmation of the molecular structure.

NMR is the most powerful tool for elucidating the structure of the [NEt₄]⁺ cation.

-

¹H NMR: The spectrum is expected to show a quartet corresponding to the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), consistent with the ethyl groups attached to the nitrogen.

-

¹³C NMR: Two distinct signals are expected for the methylene and methyl carbons of the cation. Additional signals for the trifluoroacetate anion (a quartet for the CF₃ carbon due to C-F coupling and a signal for the carboxylate carbon) would also be present[1][17].

-

¹⁹F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the trifluoroacetate anion, confirming its presence[18].

| Spectroscopic Data Summary | |

| Technique | Expected Observations |

| ¹H NMR | Quartet (~3.2 ppm) and Triplet (~1.3 ppm) for [NEt₄]⁺ |

| ¹³C NMR | Signals for -CH₂ (~52 ppm) and -CH₃ (~7 ppm) of the cation; signals for CF₃ (quartet, ~116 ppm) and COO⁻ (~160 ppm) of the anion[1][17][18]. |

| ¹⁹F NMR | Single peak (~ -75 ppm relative to CFCl₃) for CF₃COO⁻[18] |

FTIR spectroscopy is used to identify the functional groups and confirm the presence of both ions through their characteristic vibrational modes.

| Key FTIR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 2900-3000 | C-H stretching (from ethyl groups of the cation) |

| ~1680 | C=O asymmetric stretching (from trifluoroacetate anion)[19] |

| 1400-1500 | C-H bending (from ethyl groups) |

| ~1200, ~1150 | C-F stretching (strong, characteristic bands of the trifluoroacetate anion)[1][20] |

Section 4: Applications in Research and Development

The distinct characteristics of the tetraethylammonium and trifluoroacetate ions make TEATFA a versatile tool for scientific and industrial applications.

Role as an Ionic Liquid

As a room-temperature ionic liquid (RTIL), TEATFA offers a unique reaction environment. Its negligible volatility, non-flammability, and high thermal stability make it an environmentally benign alternative to traditional organic solvents[4][5]. It can be employed as a solvent for organic reactions, a supporting electrolyte in electrochemical studies, or as a medium for nanomaterial synthesis.

Utility in Pharmaceutical and Peptide Science

The components of TEATFA are highly relevant in the pharmaceutical industry.

-

Counter-ion in Drug Formulation: Trifluoroacetate is a frequent counter-ion for basic active pharmaceutical ingredients (APIs), especially peptides and proteins, resulting from the use of TFA in solid-phase synthesis and HPLC purification[6][20]. Understanding the properties of its salts is crucial for drug formulation and stability.

-

Phase-Transfer Catalysis: The tetraethylammonium cation is an effective phase-transfer catalyst, facilitating reactions between reagents dissolved in immiscible aqueous and organic phases[7]. This is particularly useful in the synthesis of complex organic molecules, including APIs.

-

Reagent in Fluorination Chemistry: The compound can serve as a source of the trifluoroacetate group or be used in contexts where a non-coordinating, fluorinated anion is required. The broader class of tetraalkylammonium fluorides are used as mild fluorinating agents[8].

Conclusion

This compound is a well-defined ionic compound whose properties are dictated by the distinct nature of its constituent ions. The bulky, charge-diffuse tetraethylammonium cation and the stable, non-coordinating trifluoroacetate anion combine to form an ionic liquid with significant potential. Its structure is governed by strong electrostatic forces modulated by weaker C-H···O interactions, and it can be reliably synthesized and characterized using standard laboratory techniques. For researchers, scientists, and drug development professionals, TEATFA serves as a valuable phase-transfer catalyst, a potential green solvent, and a model compound for studying the behavior of an important pharmaceutical counter-ion.

References

- 1. This compound | C10H20F3NO2 | CID 16212720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 30093-29-9 [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Ionic Liquids: Surface Forces and Tribological Properties – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

- 6. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 7. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]

- 8. innospk.com [innospk.com]

- 9. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. [PDF] The crystal and molecular structure of tetraethylammonium tetrachloronickelate(II) | Semantic Scholar [semanticscholar.org]

- 12. Trifluoroacetate | C2F3O2- | CID 84468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. journals.iucr.org [journals.iucr.org]

- 14. X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. spectrabase.com [spectrabase.com]

- 18. spectrabase.com [spectrabase.com]

- 19. Fourier-transform infrared spectroscopy for monitoring proteolytic reactions using dry-films treated with trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Navigating the Corrosive Landscape: A Technical Guide to the Hazards and Safe Handling of Tetraethylammonium Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium trifluoroacetate (TEA-TFA) is a quaternary ammonium salt with increasing relevance in various scientific domains, including as an ionic liquid and in synthetic chemistry. Its unique properties, however, are accompanied by significant hazards that demand a comprehensive understanding and meticulous adherence to safety protocols. This guide, designed for the discerning scientist and drug development professional, moves beyond a mere recitation of safety data sheet entries. It aims to provide a deep, mechanistic understanding of the hazards associated with TEA-TFA, grounded in the toxicological profiles of its constituent ions, and to offer field-proven, validated protocols for its safe handling, storage, and disposal.

Deconstructing the Hazard: A Tale of Two Ions

The hazardous nature of this compound is not monolithic; it is a direct consequence of the combined properties of the tetraethylammonium (TEA) cation and the trifluoroacetate (TFA) anion. A nuanced appreciation of their individual toxicological profiles is paramount to understanding the risks posed by the salt.

The Tetraethylammonium Cation: A Neurotoxic Legacy

The tetraethylammonium cation is a well-characterized quaternary ammonium compound known for its biological activity. Historically, it was explored for its ganglionic blocking properties.[1] At toxic parenteral doses in animal studies, TEA has been shown to induce tremors, incoordination, flaccid prostration, and in severe cases, death from respiratory failure.[2] Its toxicity is primarily attributed to its ability to block potassium channels, a fundamental component of nerve impulse transmission.[1] While acute oral toxicity is relatively low, the potential for neuromuscular effects upon significant exposure necessitates caution.

The Trifluoroacetate Anion: A Corrosive Agent

Trifluoroacetic acid, from which the trifluoroacetate anion is derived, is a strong carboxylic acid.[3] Its potent acidity is a result of the strong electron-withdrawing effect of the three fluorine atoms, which stabilizes the carboxylate anion.[4] This inherent acidity is the primary driver of the corrosive nature of TEA-TFA. While the trifluoroacetate anion itself exhibits low acute toxicity and is not considered to bioaccumulate, its acidic properties can cause severe damage to biological tissues upon contact.[4][5] There is also research into the potential for trifluoroacetate to cause trifluoroacetylating proteins, which has been linked to hepatitis in the context of the anesthetic halothane, a metabolic precursor to TFA.[6]

In essence, the primary and most immediate hazard of this compound is its corrosivity, stemming from the trifluoroacetate anion, which can cause severe skin burns and eye damage. [7] The tetraethylammonium cation contributes a secondary, systemic hazard profile, primarily of neurotoxic concern in cases of significant absorption.

Hazard Identification and Classification

Globally Harmonized System (GHS) classification provides a standardized framework for communicating the hazards of chemical substances. For this compound, the following classifications are consistently reported:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple suppliers.[7][8]

These classifications underscore the critical need for stringent safety measures to prevent any direct contact with the substance.

The Cornerstone of Safety: Engineering and Administrative Controls

Before any personal protective equipment is considered, a robust safety framework must be established through engineering and administrative controls. This proactive approach is fundamental to minimizing the risk of exposure.

The Hierarchy of Controls

The hierarchy of controls is a systematic approach to managing safety risks. For this compound, this can be visualized as follows:

Caption: Hierarchy of controls for managing chemical hazards.

While elimination or substitution of a hazardous chemical is the most effective control, in a research context where the specific properties of TEA-TFA are required, reliance shifts to robust engineering and administrative controls, with PPE as the final line of defense.

Essential Engineering Controls

-

Chemical Fume Hood: All handling of solid this compound that may generate dust, and any work with its solutions, must be conducted in a properly functioning chemical fume hood.[9][10] This is non-negotiable and serves to protect the user from inhaling corrosive dust or vapors.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

-

Emergency Eyewash and Safety Shower: An operational and easily accessible emergency eyewash station and safety shower are mandatory in any laboratory where corrosive materials are handled.[11] Regular testing of this equipment is a critical administrative task.

Critical Administrative Controls

-

Standard Operating Procedures (SOPs): A detailed, laboratory-specific SOP for the handling of this compound must be written and readily available to all personnel.[10] This SOP should encompass all aspects of the workflow, from procurement to disposal.

-

Training: All personnel who will handle this compound must receive documented training on its hazards, the specific procedures outlined in the SOP, and emergency response protocols.[9]

-

Restricted Access: Access to areas where TEA-TFA is stored and handled should be restricted to authorized and trained personnel.

-

Labeling: All containers of TEA-TFA, including secondary containers for solutions, must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.[12]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are designed to prevent exposure, appropriate PPE is essential to protect against accidental contact.

| PPE | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield.[10] | Protects against splashes of solutions and airborne particles of the solid, which can cause severe and irreversible eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[13] | Prevents direct skin contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated. |

| Body Protection | A lab coat or a chemical-resistant apron worn over a lab coat.[10] | Provides a barrier against spills and splashes to the body. |

| Footwear | Closed-toe shoes. | Protects the feet from spills. |

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols are designed to provide a framework for the safe handling of this compound in a research laboratory setting. These should be adapted to the specific requirements of your experiments and incorporated into your laboratory's SOP.

Preparation and Handling of Solid this compound

-